3-(4-Ethylpiperazin-1-yl)-3-oxopropanenitrile
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Overview
Description
3-(4-Ethylpiperazin-1-yl)-3-oxopropanenitrile is a chemical compound with the molecular formula C9H15N3O. It is a derivative of piperazine, a heterocyclic organic compound that contains two nitrogen atoms at opposite positions in a six-membered ring. Piperazine derivatives are known for their wide range of biological and pharmaceutical activities .
Mechanism of Action
Target of Action
Piperazine derivatives have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . Nitriles, on the other hand, are often used in the synthesis of pharmaceuticals due to their reactivity.
Mode of Action
The mode of action of piperazine derivatives can vary widely depending on the specific compound and its targets. For example, some piperazine derivatives have been found to inhibit the activity of tyrosine kinases, which play a key role in cell signaling .
Biochemical Pathways
The biochemical pathways affected by piperazine derivatives can also vary widely. For instance, some piperazine derivatives have been found to inhibit P-glycoprotein and carbonic anhydrase XII, which can help overcome multidrug resistance in cancer cells .
Result of Action
The molecular and cellular effects of piperazine derivatives can include changes in cell signaling, inhibition of enzyme activity, and induction of cell death, among others .
Preparation Methods
The synthesis of 3-(4-Ethylpiperazin-1-yl)-3-oxopropanenitrile can be achieved through various methods. One common approach involves the cyclization of 1,2-diamine derivatives with sulfonium salts . Another method includes the Ugi reaction, which is a multicomponent reaction that forms a peptide-like structure . Industrial production methods often involve the use of parallel solid-phase synthesis and photocatalytic synthesis .
Chemical Reactions Analysis
3-(4-Ethylpiperazin-1-yl)-3-oxopropanenitrile undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, cyanide).
The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
3-(4-Ethylpiperazin-1-yl)-3-oxopropanenitrile has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It is used in the study of enzyme inhibition and receptor binding.
Medicine: It is investigated for its potential therapeutic effects, including antiviral, anti-inflammatory, and anticancer activities.
Industry: It is used in the development of new materials and chemical processes.
Comparison with Similar Compounds
3-(4-Ethylpiperazin-1-yl)-3-oxopropanenitrile can be compared with other similar compounds, such as:
3-(4-Ethylpiperazin-1-yl)-3-oxopropan-1-amine: This compound has a similar structure but with an amine group instead of a nitrile group.
2-(4-Ethylpiperazin-1-yl)-4-(phenylamino)pyrazolo[1,5-a][1,3,5]triazine-8-carbonitrile: This compound contains a pyrazolo[1,5-a][1,3,5]triazine ring system and is used in drug development.
These compounds share similar chemical properties but differ in their specific applications and biological activities.
Properties
IUPAC Name |
3-(4-ethylpiperazin-1-yl)-3-oxopropanenitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N3O/c1-2-11-5-7-12(8-6-11)9(13)3-4-10/h2-3,5-8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SQBHEUADFWJAQA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)C(=O)CC#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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